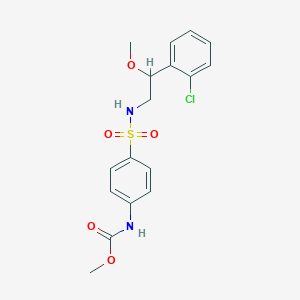
methyl (4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several functional groups including a carbamate group, a sulfamoyl group, and a methoxy group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The carbamate, sulfamoyl, and methoxy groups would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carbamate group could potentially undergo hydrolysis, and the sulfamoyl group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Antimicrobial Activity
The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species. The turbidimetric method was used to assess their effectiveness. Notably, compounds d1, d2, and d3 exhibited promising antimicrobial activity .
Anticancer Activity
In the realm of cancer research, these derivatives were screened for their anticancer potential against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). The Sulforhodamine B (SRB) assay revealed that compounds d6 and d7 were particularly active against breast cancer cells .
Molecular Docking Studies
To gain insights into the binding mode of these active compounds, molecular docking studies were conducted. Compounds d1, d2, d3, d6, and d7 demonstrated favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest that these compounds could serve as lead candidates for rational drug design .
Other Potential Applications
While the above fields are well-studied, there may be additional applications worth exploring. For instance, the thiazole nucleus present in this compound has been associated with anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Further investigations could uncover novel uses in these areas.
Nonlinear Optical Properties
Although not directly related to biological applications, it’s worth noting that the crystal structure of N-benzyl-2-methyl-4-nitroaniline (BNA) has been characterized for its second-order nonlinear optical properties. This compound is processed to expose specific crystal orientations with optical surfaces .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl N-[4-[[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-24-16(14-5-3-4-6-15(14)18)11-19-26(22,23)13-9-7-12(8-10-13)20-17(21)25-2/h3-10,16,19H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTUJNXWCQZDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,4-dimethylphenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B2680520.png)

![N-(4-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680524.png)
![N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide](/img/structure/B2680525.png)
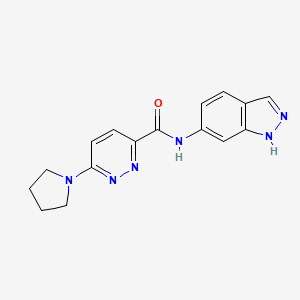
![2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2680528.png)
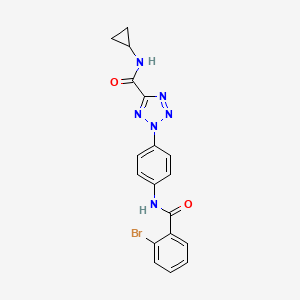

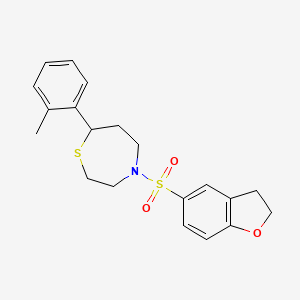
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2680535.png)
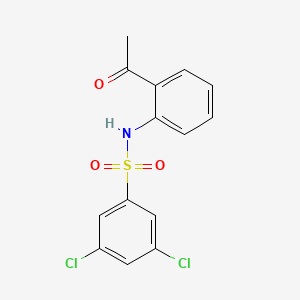
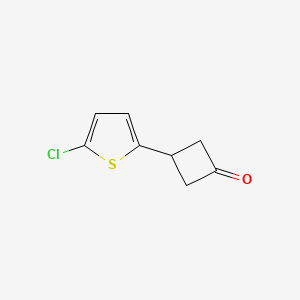
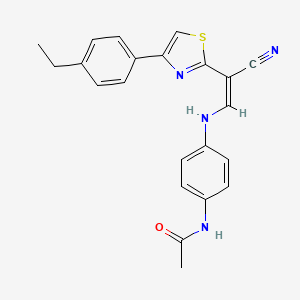
![6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2680540.png)